molecular formula C9H12ClN3O B14801889 2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide

2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide

Cat. No.: B14801889
M. Wt: 213.66 g/mol
InChI Key: ORDLTCSQIZPCQQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloropyridine moiety, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carbaldehyde and (S)-2-aminopropanamide.

    Condensation Reaction: The aldehyde group of 6-chloropyridine-3-carbaldehyde reacts with the amino group of (S)-2-aminopropanamide under mild acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide: The enantiomer of the compound with different stereochemistry.

    N-((6-chloropyridin-3-yl)methyl)propanamide: Lacks the amino group, resulting in different chemical properties.

Uniqueness

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide is unique due to its chiral nature and the presence of both amino and chloropyridine groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide

InChI

InChI=1S/C9H12ClN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)

InChI Key

ORDLTCSQIZPCQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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